molecular formula C17H15N3O2S B12485163 N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Cat. No.: B12485163
M. Wt: 325.4 g/mol
InChI Key: XFMWVOYFRJSZPQ-UHFFFAOYSA-N
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Description

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is an organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C17H15N3O2S/c1-11-7-3-4-8-12(11)15(21)18-17-20-19-16(23-17)13-9-5-6-10-14(13)22-2/h3-10H,1-2H3,(H,18,20,21)

InChI Key

XFMWVOYFRJSZPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide typically involves the reaction of 2-methoxybenzoic acid hydrazide with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The resulting intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and methylbenzamide groups contribute to its potential as a versatile compound in various research and industrial applications .

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